molecular formula C4HBrIN3S B1528514 2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1246372-52-0

2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B1528514
CAS RN: 1246372-52-0
M. Wt: 329.95 g/mol
InChI Key: MQVHKBWFJUMWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound with the CAS Number: 1246372-52-0 . It has a molecular weight of 329.95 . The compound is typically a yellow to brown solid .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3,4]thiadiazoles can be achieved from 2,4-dinitro benzoic acid and thiosemicarbazide . The reaction with phenacyl (p-substituted phenacyl) bromides leads to the formation of the respective imidazolthadiazole derivative .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4HBrIN3S/c5-3-8-9-2(6)1-7-4(9)10-3/h1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 329.95 .

Scientific Research Applications

Anticancer Applications

2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole derivatives have been explored for their potential in anticancer therapy. For example, Noolvi et al. (2011) synthesized a series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives and tested them for antitumor activity. One compound, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole, exhibited significant selectivity toward leukemic cancer cell lines (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011). Additionally, Gadad et al. (1999) reported that certain derivatives showed considerable cytotoxic effects against various human tumor cell lines, including lung, colon, and breast cancer (Gadad, Karki, Rajurkar, & Bhongade, 1999).

Antibacterial Applications

Another significant application of this compound derivatives is in the field of antibacterial treatment. Gadad et al. (2000) synthesized derivatives that showed high antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to that of sulfamethoxazole and Norfloxacin (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Anti-Tubercular Activity

Research has also indicated the potential of these compounds in anti-tubercular therapy. Gadad et al. (2004) synthesized a series of derivatives that exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with some compounds showing a minimum inhibitory concentration (MIC) of >6.25 µg/mL (Gadad, Noolvi, & Karpoormath, 2004).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to handle the compound with care and follow all safety guidelines.

properties

IUPAC Name

2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrIN3S/c5-3-8-9-2(6)1-7-4(9)10-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVHKBWFJUMWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=N1)SC(=N2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrIN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246372-52-0
Record name 2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

NIS (3.83 g, 16.2 mmol, 1.1 eq) was added to a solution of 2-bromo-imidazo[2,1-b][1,3,4]thiadiazole (3.0 g, 14.7 mmol, 1 eq) in dry DMF (50 mL). The mixture was stirred at RT for 4 h and then poured into aq. Na2S2O3 (10%) and diluted with EtOAc. The organic phase was washed with water, dried and concentrated to give the desired product (pale brown solid; 4.34 g, yield 89%). 1H (300 MHz, CDCl3): δ/ppm 7.29 (1H, s).
Name
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 3
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 5
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 6
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.